IDO1 Inhibitory Potency: Distinct Activity Profile Compared to Structural Analogs
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde exhibits measurable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. In a cellular assay using IFN-γ-stimulated human HeLa cells, the compound demonstrated an IC50 of 4.30 µM [1]. This activity is comparable to that of other benzaldehyde-derived IDO1 inhibitors, but direct head-to-head data are lacking. In contrast, the regioisomer 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS 55589-46-3) has been reported to inhibit microtubule affinity-regulating kinase 4 (MARK4) rather than IDO1, highlighting divergent target selectivity based solely on substitution pattern .
| Evidence Dimension | IDO1 inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 4.30 µM |
| Comparator Or Baseline | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (no reported IDO1 activity; primary reported target is MARK4) |
| Quantified Difference | Qualitative divergence in target profile |
| Conditions | IFN-γ-stimulated HeLa cells, 6 hr incubation, p-dimethylaminobenzaldehyde reagent-based assay |
Why This Matters
For programs targeting IDO1, this compound offers a defined starting point with measurable cellular activity, whereas the commonly available regioisomer lacks documented IDO1 engagement and instead inhibits an unrelated kinase, making substitution inappropriate.
- [1] BindingDB. BDBM50535077: IDO1 Inhibition Data. IC50 = 4.30E+3 nM in HeLa cells. View Source
